Zinc 8-quinolinolate
Overview
Description
Synthesis Analysis
Zinc 8-quinolinolate can be synthesized through several methods, including ultrasonication solid-state chemical reactions. In a study by Li (2006), nanocrystalline Zn(Oxin)_2·2H_2O was synthesized under near ambient temperature and ultrasonication by a solid-state chemical reaction. The synthesis process was shown to produce a material with relatively uniform particle size distribution and ball-like particle morphology. The crystallite product was characterized to have an average size of about 30 nm, with synthesis conditions significantly affecting the morphology, particle size, and distribution of the final products (Li, 2006).
Molecular Structure Analysis
The molecular structure of zinc 8-quinolinolate complexes has been extensively studied. In a study by Ma and Wang (2011), zinc and aluminum complexes supported by quinoline-based N,N,N-chelate ligands were synthesized and characterized. The study provided detailed insights into the coordination chemistry of zinc 8-quinolinolate, showcasing how these complexes can be used in catalysis, particularly in the ring-opening polymerization of ε-caprolactone and rac-lactide (Ma & Wang, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of zinc 8-quinolinolate include its ability to form complexes with various ligands. For instance, Buchtík et al. (2014) prepared a zinc(II) complex with 2-phenyl-3-hydroxy-4(1H)-quinolinone and characterized its spectral properties and in vitro cytotoxicity, highlighting the complex's relatively high integral fluorescence intensity compared to standard quinine sulfate (Buchtík, Němec, & Trávníček, 2014).
Physical Properties Analysis
The physical properties of zinc 8-quinolinolate, such as thermal stability and electroluminescent (EL) properties, have been investigated. Jang et al. (2001) synthesized novel thermally stable aluminium and zinc complexes with 8-quinolinolate derivatives and investigated their EL properties, demonstrating their potential use in organic electroluminescent devices (Jang, Do, Kim, Zyung, & Do, 2001).
Chemical Properties Analysis
Chemical properties of zinc 8-quinolinolate include its interaction with various chemical agents and its role in catalysis. Bolotin et al. (2019) discussed a zinc(II) 8-(dihydroimidazolyl)quinoline complex's catalytic application in the synthesis of poly(L,L-lactide), showcasing the complex's biocompatibility and efficiency as a catalyst for ring-opening polymerization (ROP) processes (Bolotin, Korzhikov-Vlakh, Sinitsyna, Yunusova, Suslonov, Shetnev, Osipyan, Krasavin, & Kukushkin, 2019).
Scientific Research Applications
Molecular Structure Analysis : The molecular structure of anhydrous zinc 8-quinolinolate was determined through X-ray diffraction. This complex forms triclinic crystals and is centrosymmetric and tetrameric. The study provides insights into its structural properties, which are essential for various applications (Kai, Morita, Yasuoka, & Kasai, 1985).
Solid-State Reaction Studies : Research on the solid-state reaction between zinc hydroxide and 8-quinolinol showed the product to be Zn(OH)2(8-HQ)2. This study is significant for understanding the reaction kinetics and product characterization in zinc 8-quinolinolate formation (Dubey & Tiwari, 1992).
Biological Fluid Analysis : Zinc 8-quinolinolate complexes have been utilized for the fluorometric determination of zinc in biological fluids, demonstrating their application in biochemical analysis (Mahanand & Houck, 1968).
Inhibition of Metalloproteases : Quinolinol derivatives, including zinc 8-quinolinolate, were found to be effective inhibitors of botulinum neurotoxin serotype A (BoNT/A), a zinc protease. This research aids in the development of inhibitors for metalloproteases (Lai et al., 2009).
Antifungal Applications : Studies have demonstrated the synergistic antifungal action of 8-quinolinol and its bischelates with copper(II) and zinc(II), indicating its potential use in antifungal therapies (Gershon, Clarke, & Gershon, 1989).
Kinetic Studies of Complexation : The kinetics of complexation of zinc(II) with 8-quinolinol were studied using a two-phase sheath flow/laser-induced fluorescence microscopy, providing insights into the reaction mechanisms and rates (Tokimoto, Tsukahara, & Watarai, 2003).
Solvent Extraction Research : The effects of temperature on solvent extraction of zinc complexes with 8-quinolinol into various solvents have been explored, contributing to the understanding of extraction processes in industrial and research settings (Nakayama et al., 1989).
Corrosion Inhibition : Zinc 8-quinolinolate has been studied for its effects on corrosion inhibition of zinc in saline solutions, demonstrating its potential in protective coatings and materials science (Aramaki, 2001).
Fluorescence Properties : The fluorescence of zinc 8-quinolinolates has been examined as a function of solvent and substituents, which is significant for applications in spectroscopy and analytical chemistry (Popovych & Rogers, 1960).
Photolysis Studies : Research on the photolysis of Zn(8-quinolinolate)2(H2O)2 in non-aqueous solutions has provided insights into photoactivation and hydrolysis processes, which are relevant in photochemistry and environmental studies (Vogler, 2014).
Safety And Hazards
Future Directions
While there isn’t specific information available on the future directions of Zinc 8-quinolinolate, zinc as an essential element has been recognized for its importance in human health . There is a need for expanded research in directions that have become increasingly well demarcated and impelling as a result of recent progress .
properties
IUPAC Name |
zinc;quinolin-8-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPBWAPZAJWXKY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065686 | |
Record name | Zinc 8-quinolinolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc 8-quinolinolate | |
CAS RN |
13978-85-3 | |
Record name | Bis(8-hydroxyquinolinato)zinc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13978-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zinc oxyquinolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013978853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc 8-quinolinolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(quinolin-8-olato-N1,O8)zinc | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC OXYQUINOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P1RTX6VAK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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